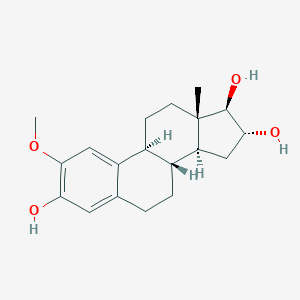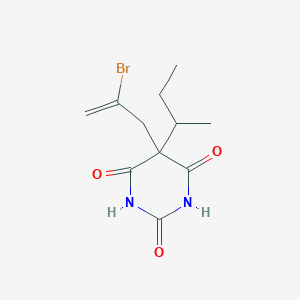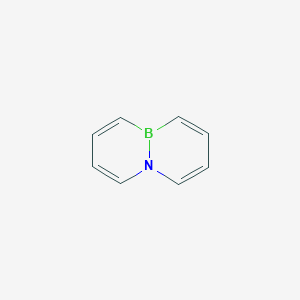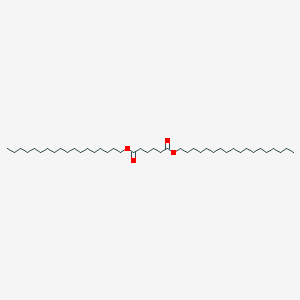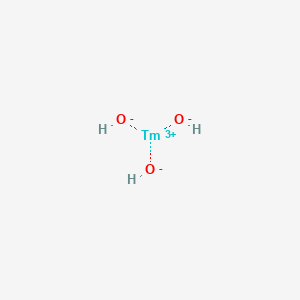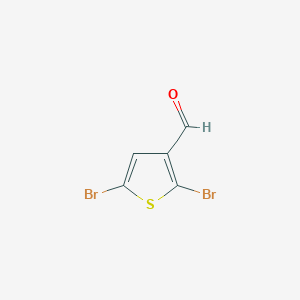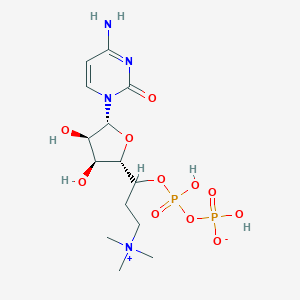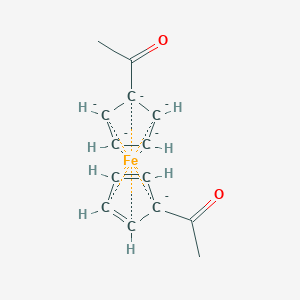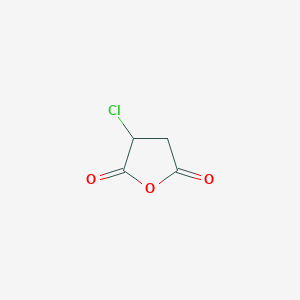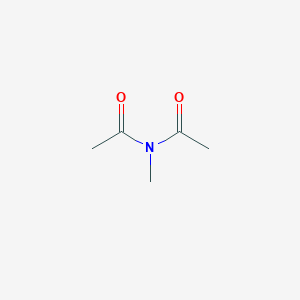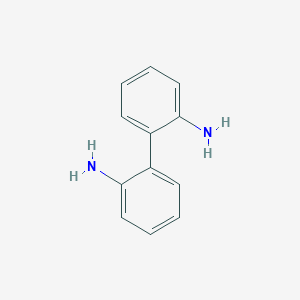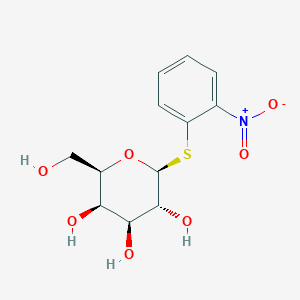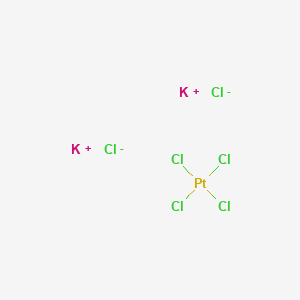
Dipotassium;platinum(4+);hexachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium;platinum(4+);hexachloride, also known as dipotassium hexachloroplatinate, is an inorganic compound with the chemical formula K₂PtCl₆. It is commonly used as a precursor for the preparation of various platinum-based compounds. This compound is known for its distinctive yellow-orange color and is highly soluble in water.
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium;platinum(4+);hexachloride can be synthesized through the reaction of platinum metal with chlorine gas in the presence of potassium chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination of the platinum metal. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced by dissolving platinum metal in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid) to form chloroplatinic acid. The chloroplatinic acid is then reacted with potassium chloride to precipitate this compound. The precipitate is filtered, washed, and dried to obtain the final product.
化学反応の分析
Types of Reactions
Dipotassium;platinum(4+);hexachloride undergoes various chemical reactions, including:
Reduction: It can be reduced to platinum metal using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands such as ammonia or ethylenediamine.
Oxidation: It can be oxidized to form higher oxidation state platinum compounds under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas or sodium borohydride in aqueous solution.
Substitution: Ammonia or ethylenediamine in aqueous or alcoholic solution.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Platinum metal.
Substitution: Complexes such as chloropentaammineplatinum(IV) or ethylenediamineplatinum(IV) complexes.
Oxidation: Higher oxidation state platinum compounds.
科学的研究の応用
Dipotassium;platinum(4+);hexachloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various platinum-based catalysts and complexes.
Biology: It is used in the preparation of platinum-based drugs for cancer treatment, such as cisplatin and carboplatin.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the production of platinum-based catalysts for industrial processes such as hydrogenation and oxidation reactions.
作用機序
The mechanism of action of dipotassium;platinum(4+);hexachloride involves the coordination of platinum with various ligands. In biological systems, platinum compounds can bind to DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include DNA, RNA, and various proteins involved in cell cycle regulation and apoptosis.
類似化合物との比較
Similar Compounds
Potassium tetrachloroplatinate(II): K₂PtCl₄
Sodium hexachloroplatinate(IV): Na₂PtCl₆
Ammonium hexachloroplatinate(IV): (NH₄)₂PtCl₆
Uniqueness
Dipotassium;platinum(4+);hexachloride is unique due to its high solubility in water and its ability to form a wide range of platinum-based complexes. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
dipotassium;tetrachloroplatinum;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAIVKJGTXERIM-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].Cl[Pt](Cl)(Cl)Cl.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
